1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 942474-82-0
VCID: VC2629070
InChI: InChI=1S/C14H19NO4S/c1-10-8-12(20(2,18)19)5-6-13(10)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

CAS No.: 942474-82-0

Cat. No.: VC2629070

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid - 942474-82-0

CAS No. 942474-82-0
Molecular Formula C14H19NO4S
Molecular Weight 297.37 g/mol
IUPAC Name 1-(2-methyl-4-methylsulfonylphenyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H19NO4S/c1-10-8-12(20(2,18)19)5-6-13(10)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17)
Standard InChI Key QLPSKXHCJMTOOE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O

Chemical Identity and Structural Properties

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid is identified by the CAS registry number 942474-82-0 and possesses a molecular formula of C₁₄H₁₉NO₄S with a molecular weight of 297.37 g/mol. The compound features a piperidine ring with a carboxylic acid moiety at the 3-position and a 2-methyl-4-methylsulphonyl phenyl group attached to the nitrogen atom of the piperidine ring. This structural arrangement contributes to its unique chemical and potentially biological properties.

Structural Identifiers

The compound can be identified through various chemical notations as presented in Table 1.

Table 1: Structural Identifiers of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

Identifier TypeValue
CAS Number942474-82-0
IUPAC Name1-(2-methyl-4-methylsulfonylphenyl)piperidine-3-carboxylic acid
MDL NumberMFCD09038320
Standard InChIInChI=1S/C14H19NO4S/c1-10-8-12(20(2,18)19)5-6-13(10)15-7-3-4-11(9-15)14(16)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,17)
Standard InChIKeyQLPSKXHCJMTOOE-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O
Canonical SMILESCC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC(C2)C(=O)O
PubChem Compound ID44118816

Physical Properties

The physical properties of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid contribute to its behavior in various chemical and biological systems. These properties are summarized in Table 2.

Table 2: Physical Properties of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid

PropertyValue
Physical StateSolid
Flash Point288.3±30.1 °C
Boiling Point553.2±50.0 °C at 760 mmHg
Polarizability30.2±0.5 10⁻²⁴cm³
Density1.3±0.1 g/cm³
Vapor Pressure0.0±1.6 mmHg at 25°C

Synthesis and Preparation

Related Synthetic Methodology

Research on similar compounds indicates that the synthesis of phenylpiperidine derivatives often employs Suzuki cross-coupling between phenylbromides and boronic acids or Buchwald-Hartwig cross-coupling between phenylbromides and piperazines . These methodologies can potentially be adapted for the synthesis of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid with appropriate modifications to account for the specific substitution pattern.

Research Applications

Pharmaceutical Research

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid has potential applications in pharmaceutical research, particularly as a chemical tool or intermediate in the development of compounds targeting neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems that could be leveraged in drug discovery programs.

Chemical Probe Development

Compounds with defined receptor binding profiles can serve as valuable chemical probes for studying biological systems. The specific substitution pattern of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid may confer unique binding properties that could be exploited for developing selective probes for receptor studies.

Medicinal Chemistry Studies

The compound represents a potential scaffold for medicinal chemistry optimization programs. The carboxylic acid moiety provides a convenient handle for further derivatization, such as:

  • Conversion to amides, esters, or other carbonyl derivatives

  • Formation of salts to modify pharmacokinetic properties

  • Conjugation with other biologically active moieties to create hybrid molecules

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